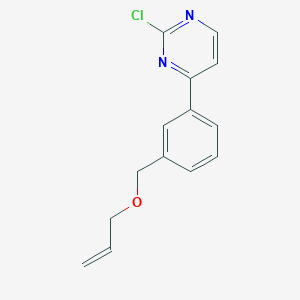

4-(3-((Allyloxy)methyl)phenyl)-2-chloropyrimidine

Description

Significance of Pyrimidine (B1678525) Scaffolds in Modern Organic Synthesis

Pyrimidine scaffolds are six-membered aromatic rings containing two nitrogen atoms at the 1 and 3 positions. nih.gov This structural motif is of immense importance as it forms the core of several biologically crucial molecules, including the nucleobases uracil, thymine, and cytosine, which are fundamental components of nucleic acids. nih.gov Beyond their biological roles, pyrimidine derivatives are a cornerstone of medicinal chemistry, exhibiting a wide range of pharmacological activities. orientjchem.orgmdpi.comjrasb.com

The versatility of the pyrimidine ring allows for the synthesis of a vast library of compounds with diverse biological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties. orientjchem.orgmdpi.comjrasb.com The ability to introduce various substituents at different positions on the pyrimidine ring enables chemists to fine-tune the steric and electronic properties of the molecule, which is a key strategy in drug design and the development of new bioactive compounds. nih.gov The synthesis of pyrimidine derivatives is a well-established area of organic chemistry, with numerous methods available for their preparation and subsequent functionalization. researchgate.net

Structural Features and Chemical Modularity of "4-(3-((Allyloxy)methyl)phenyl)-2-chloropyrimidine"

The chemical structure of this compound is characterized by several key features that contribute to its reactivity and potential applications.

| Property | Value |

| Molecular Formula | C14H13ClN2O |

| Molecular Weight | 260.72 g/mol |

| Appearance | Light brown gum |

| Solubility | Acetonitrile; Very slightly soluble in water (0.31 g/L at 25 °C) |

| Storage Condition | 2-8°C |

Data sourced from multiple providers. chemblink.comdaicelpharmastandards.com

The molecule consists of a central pyrimidine ring substituted at the 2- and 4-positions. The substituent at the 4-position is a 3-((allyloxy)methyl)phenyl group, which includes a phenyl ring, a methylene (B1212753) ether linkage, and a terminal allyl group. The allyl group, with its carbon-carbon double bond, is a particularly reactive functional group that can participate in a variety of chemical transformations.

The 2-position of the pyrimidine ring is substituted with a chlorine atom. The chlorine atom is a good leaving group, making the 2-position susceptible to nucleophilic aromatic substitution reactions. researchgate.net This reactivity is a key aspect of the compound's chemical modularity, allowing for the facile introduction of a wide range of other functional groups at this position. This modularity is a significant advantage in the synthesis of diverse libraries of pyrimidine derivatives for various research purposes.

Overview of Research Trajectories for Functionalized Pyrimidine Derivatives

Research into functionalized pyrimidine derivatives is a vibrant and rapidly evolving field. The inherent biological significance and chemical versatility of the pyrimidine scaffold have made it an attractive target for researchers in medicinal chemistry, materials science, and agrochemicals.

One major research trajectory focuses on the development of new therapeutic agents. Scientists are actively exploring the synthesis and biological evaluation of novel pyrimidine derivatives as potential treatments for a wide range of diseases. nih.gov This includes the design of compounds that can act as inhibitors of specific enzymes, such as kinases, which are often implicated in cancer and other diseases. nih.gov For example, 2,4-disubstituted pyrimidine derivatives have been investigated as dual inhibitors of cholinesterase and amyloid-β aggregation, which are key targets in the treatment of Alzheimer's disease. nih.gov

Another significant area of research involves the development of new agrochemicals. Phenylpyrimidine derivatives, in particular, have been extensively studied for their herbicidal activity. thepharmajournal.comthepharmajournal.com The mechanism of action often involves the inhibition of specific enzymes that are essential for plant growth and development. thepharmajournal.com

Furthermore, the unique photophysical properties of some pyrimidine derivatives have led to their investigation in the field of materials science. Researchers are exploring their potential use in applications such as organic light-emitting diodes (OLEDs) and fluorescent probes. The ability to tune the electronic properties of the pyrimidine ring through substitution allows for the rational design of materials with specific optical and electronic characteristics.

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-4-[3-(prop-2-enoxymethyl)phenyl]pyrimidine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13ClN2O/c1-2-8-18-10-11-4-3-5-12(9-11)13-6-7-16-14(15)17-13/h2-7,9H,1,8,10H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFLXQVPCWIHCJQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCOCC1=CC(=CC=C1)C2=NC(=NC=C2)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.72 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 3 Allyloxy Methyl Phenyl 2 Chloropyrimidine

Retrosynthetic Analysis and Strategic Disconnections

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. nsf.govheighpubs.org This process helps in designing a logical and efficient synthetic route.

The most logical retrosynthetic disconnection for 4-(3-((allyloxy)methyl)phenyl)-2-chloropyrimidine is at the carbon-carbon bond connecting the pyrimidine (B1678525) ring and the phenyl ring. This bond is typically formed via a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling. nih.govarkat-usa.orgmdpi.com This disconnection strategy leads to two key synthons: a functionalized 2-chloropyrimidine (B141910) and a substituted phenyl organometallic reagent. The corresponding chemical equivalents for these synthons are a 2,4-dichloropyrimidine (B19661) or a similarly activated 2-chloropyrimidine derivative, and (3-((allyloxy)methyl)phenyl)boronic acid or a related organotin or organozinc compound.

The Suzuki-Miyaura coupling is a versatile and widely used method for the formation of C-C bonds between aryl halides and organoboron compounds due to its mild reaction conditions and tolerance of a wide range of functional groups. mdpi.comresearchgate.net

Table 1: Retrosynthetic Analysis of this compound

| Target Molecule | Disconnection Site | Key Precursors |

| This compound | Pyrimidine-Phenyl C-C Bond | 2-Chloropyrimidine derivative and (3-((Allyloxy)methyl)phenyl)boronic acid |

| (3-((Allyloxy)methyl)phenyl)boronic acid | C-O Bond and C-B Bond | 3-(Hydroxymethyl)phenylboronic acid and Allyl bromide |

| 2-Chloropyrimidine derivative | C-Cl and C-substituent bonds | Commercially available pyrimidine precursors |

The allyloxy-methyl ether moiety can be introduced at different stages of the synthesis. One common strategy is to form this ether linkage on a precursor to the phenylboronic acid, such as 3-formylphenylboronic acid or 3-(hydroxymethyl)phenylboronic acid. The Williamson ether synthesis is a classical and effective method for this transformation, involving the reaction of an alkoxide with a primary alkyl halide. In this case, the sodium salt of 3-(hydroxymethyl)phenol would be reacted with allyl bromide.

Alternatively, the allylation can be performed on the final coupled product if a suitable functional group, like a hydroxyl or a halomethyl group, is present on the phenyl ring of the 4-phenyl-2-chloropyrimidine intermediate. However, performing this step earlier on a simpler precursor is often more efficient and avoids potential side reactions with the pyrimidine core.

Precursors and Starting Material Synthesis

The successful synthesis of the target compound relies on the efficient preparation of the key building blocks identified in the retrosynthetic analysis.

2-Chloropyrimidines are important intermediates in the synthesis of a variety of heterocyclic compounds. guidechem.com The synthesis of a suitable 2-chloropyrimidine precursor can be achieved through several methods. One common approach starts from 2-aminopyrimidine (B69317), which can be converted to 2-chloropyrimidine via a Sandmeyer-type reaction using sodium nitrite (B80452) and hydrochloric acid. orgsyn.orggoogle.com For the synthesis of 4-substituted pyrimidines, a common precursor is 2,4-dichloropyrimidine, which allows for selective substitution at the C4 position. The greater reactivity of the chlorine atom at the C4 position compared to the C2 position allows for regioselective Suzuki coupling. mdpi.com

Another approach involves the chlorination of a corresponding hydroxypyrimidine. For instance, 2,4-dihydroxypyrimidine can be treated with a chlorinating agent like phosphorus oxychloride (POCl₃) to yield 2,4-dichloropyrimidine. guidechem.com

Table 2: Common Synthetic Routes to 2-Chloropyrimidine Derivatives

| Starting Material | Reagents | Product | Reference |

| 2-Aminopyrimidine | NaNO₂, HCl | 2-Chloropyrimidine | orgsyn.org, google.com |

| 2,4-Dihydroxypyrimidine | POCl₃ | 2,4-Dichloropyrimidine | guidechem.com |

| 2-Methylthio-4-chloropyrimidine | SO₂Cl₂ | 2,4-Dichloropyrimidine | google.com |

Phenylboronic acids are crucial reagents in Suzuki cross-coupling reactions. chemicalbook.comwikipedia.org The synthesis of (3-((allyloxy)methyl)phenyl)boronic acid can be achieved from 3-formylphenylboronic acid or 3-bromobenzyl alcohol.

Starting from 3-formylphenylboronic acid, a two-step procedure can be employed. First, the aldehyde is reduced to the corresponding alcohol, 3-(hydroxymethyl)phenylboronic acid, using a mild reducing agent like sodium borohydride. Subsequently, the alcohol is converted to the allyloxy ether via a Williamson ether synthesis by treatment with a base such as sodium hydride, followed by the addition of allyl bromide.

Alternatively, one can start with 3-bromobenzyl alcohol. The alcohol is first protected or directly allylated. Then, the boronic acid moiety is introduced by converting the aryl bromide to a Grignard reagent or an organolithium species, followed by reaction with a trialkyl borate (B1201080), such as trimethyl borate, and subsequent acidic workup. google.comnih.gov

Table 3: Synthesis of (3-((Allyloxy)methyl)phenyl)boronic Acid

| Starting Material | Key Steps | Intermediate/Product |

| 3-Formylphenylboronic acid | 1. Reduction (e.g., NaBH₄) 2. Etherification (e.g., NaH, Allyl bromide) | (3-((Allyloxy)methyl)phenyl)boronic acid |

| 3-Bromobenzyl alcohol | 1. Etherification 2. Grignard formation 3. Borylation (B(OMe)₃) | (3-((Allyloxy)methyl)phenyl)boronic acid |

The synthesis of the allyloxy-methyl ether moiety requires allyl alcohol or a derivative thereof. Allyl alcohol itself is commercially available. For more complex structures, substituted allylic alcohols might be necessary. The derivatization of allylic alcohols to form allyl halides or other good leaving groups is a standard transformation. For instance, allyl alcohol can be converted to allyl bromide using reagents like phosphorus tribromide (PBr₃). This allyl bromide is then used in the Williamson ether synthesis as described above. The synthesis of allylboronates from allylic alcohols is also a well-established method, providing another route for incorporating the allyl group. organic-chemistry.org

Construction of the Pyrimidine-Phenyl Linkage

The formation of the aryl-heteroaryl bond between the pyrimidine and phenyl moieties is a cornerstone of the synthesis. This is typically achieved through transition-metal-catalyzed cross-coupling reactions, which offer high efficiency and functional group tolerance.

Palladium-catalyzed cross-coupling reactions are among the most powerful and versatile tools for constructing C-C bonds. mdpi.com The Suzuki-Miyaura reaction, in particular, is widely employed for its mild conditions, commercial availability of reagents, and tolerance of various functional groups. musechem.comtcichemicals.com

Suzuki-Miyaura Reaction

The Suzuki-Miyaura reaction involves the coupling of an organoboron compound with an organic halide, catalyzed by a palladium complex. musechem.com For the synthesis of the target molecule, this would typically involve the reaction between 2,4-dichloropyrimidine and (3-((allyloxy)methyl)phenyl)boronic acid, or alternatively, 4-chloro-2-(3-((allyloxy)methyl)phenyl)pyrimidine with a suitable boronic acid. However, the more common and strategic approach involves coupling a pre-functionalized phenylboronic acid with a dihalopyrimidine. The reaction proceeds via a catalytic cycle involving oxidative addition, transmetallation, and reductive elimination. musechem.com

The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and selectivity. tcichemicals.com Studies on similar 2,4-dichloropyrimidine systems have shown that selectivity can be controlled. While halides adjacent to a nitrogen atom are often more reactive, specific ligand systems, such as those employing bulky N-heterocyclic carbenes (NHCs), can direct coupling to the C4 position with high selectivity. nih.gov Research has demonstrated that catalyst systems like Pd(OAc)₂/PPh₃/K₃PO₄ or Pd(PPh₃)₂Cl₂/K₃PO₄ are effective for the arylation of dichloropyrimidines. researchgate.net

Table 1: Typical Conditions for Suzuki-Miyaura Coupling of Chloropyrimidines

| Catalyst | Ligand | Base | Solvent | Typical Yield | Reference |

|---|---|---|---|---|---|

| Pd(PPh₃)₄ | PPh₃ (part of complex) | NaOH | Dioxane | Good to Excellent | arkat-usa.org |

| Pd(OAc)₂ | PPh₃ | K₃PO₄ | Dioxane/Water | Reasonable | researchgate.net |

| Pd(PPh₃)₂Cl₂ | PPh₃ (part of complex) | K₂CO₃ | Dioxane/Water | Good | researchgate.net |

| Pd/IPr | IPr (N-heterocyclic carbene) | Various | Various | Moderate to Good | nih.gov |

Negishi and Stille Couplings

While the Suzuki-Miyaura reaction is prevalent, other palladium-catalyzed methods are also viable. The Negishi coupling utilizes organozinc reagents, which are generally more reactive than organoborons but also more sensitive to moisture and air. The Stille coupling employs organotin reagents, which are tolerant of a wide range of functional groups but are toxic and can be difficult to remove from the final product. Both reactions follow a similar catalytic cycle to the Suzuki-Miyaura coupling and represent feasible, albeit less common, alternatives for this specific transformation.

Beyond the most common palladium-catalyzed methods, other reactions can be considered for forming the pyrimidine-phenyl bond. The Hiyama cross-coupling reaction, which uses organosilanes, is a notable alternative. semanticscholar.org Organosilicon reagents are advantageous due to their low toxicity, high stability, and environmental friendliness. semanticscholar.org The reaction requires an activator, such as a fluoride (B91410) source (e.g., TBAF), to generate a hypervalent silicon species that facilitates transmetallation. This method has been successfully applied to the C2-arylation of pyrimidin-2-yl tosylates, demonstrating its potential for creating C-C bonds in pyrimidine systems. semanticscholar.org

Formation of the Allyloxymethyl Ether Moiety

The allyloxymethyl group can be introduced either before or after the cross-coupling step. If introduced beforehand, the starting material would be (3-((allyloxy)methyl)phenyl)boronic acid. If introduced after, the precursor would be (3-(2-chloropyrimidin-4-yl)phenyl)methanol. The latter approach is often preferred as it avoids potential complications with the boronic acid group during the etherification step.

The Williamson ether synthesis is the classical and most direct method for preparing ethers. It is an SN2 reaction between an alkoxide and a primary alkyl halide. masterorganicchemistry.comkhanacademy.org In this context, the alcohol precursor, (3-(2-chloropyrimidin-4-yl)phenyl)methanol, is first deprotonated with a base to form the corresponding alkoxide. This nucleophilic alkoxide then attacks an allyl halide (e.g., allyl bromide or allyl chloride), displacing the halide and forming the desired ether. youtube.com

The choice of base and solvent is critical to the success of the reaction. masterorganicchemistry.com Strong, non-nucleophilic bases are preferred to ensure complete deprotonation of the alcohol without competing side reactions. youtube.com Polar aprotic solvents are often used as they effectively solvate the cation of the alkoxide while not interfering with the nucleophile, thus accelerating the SN2 reaction. jk-sci.com

Table 2: Reagents for Williamson Ether Synthesis

| Base | Solvent | Key Characteristics | Reference |

|---|---|---|---|

| Sodium Hydride (NaH) | Tetrahydrofuran (THF), Dimethylformamide (DMF) | Strong, irreversible deprotonation; H₂ gas byproduct. | masterorganicchemistry.comyoutube.com |

| Potassium Hydride (KH) | THF, Diethyl ether | Similar to NaH, very strong base. | masterorganicchemistry.com |

| Potassium Carbonate (K₂CO₃) | Acetone, DMF | Milder base, suitable for sensitive substrates. | jk-sci.com |

| Sodium Hydroxide (NaOH) | DMSO, DMF | Strong base, often used in phase-transfer catalysis conditions. | jk-sci.com |

The Mitsunobu reaction is a powerful method for forming ethers, particularly when stereochemical inversion is desired at a chiral center. The reaction utilizes triphenylphosphine (B44618) (PPh₃) and a dialkyl azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), to activate an alcohol for nucleophilic attack.

For the synthesis of this compound, the benzylic carbon of the precursor alcohol, (3-(2-chloropyrimidin-4-yl)phenyl)methanol, is not a stereocenter. Therefore, the stereospecific nature of the Mitsunobu reaction is not a required feature for this particular transformation. Given that the Williamson ether synthesis is a simpler, more atom-economical, and highly effective procedure for this type of alkylation, it is the more logical and commonly employed method. masterorganicchemistry.comyoutube.com The Mitsunobu reaction would generally be considered inapplicable or unnecessarily complex for this specific synthetic step.

Purification and Characterization Methodologies (General Academic Practice)

Following the synthesis, the crude product must be purified and its identity confirmed. Standard academic and industrial practices are employed for this purpose.

Purification: The primary method for purifying neutral organic compounds like this compound is column chromatography on silica (B1680970) gel. A solvent system, typically a mixture of a non-polar solvent (e.g., hexane (B92381) or heptane) and a more polar solvent (e.g., ethyl acetate), is used to elute the compound from the column, separating it from unreacted starting materials and byproducts. The progress of the purification is monitored by thin-layer chromatography (TLC). niscpr.res.in Following chromatography, recrystallization from a suitable solvent may be performed to obtain a highly pure, crystalline solid. niscpr.res.in

Characterization: The structure and purity of the final compound are confirmed using a combination of spectroscopic techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy is used to identify the number and environment of all protons in the molecule, confirming the presence of the pyrimidine, phenyl, and allyloxymethyl groups. ¹³C NMR spectroscopy provides complementary information about the carbon skeleton.

Mass Spectrometry (MS): This technique determines the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can provide the exact molecular formula, confirming the elemental composition. The isotopic pattern of the chlorine atom (³⁵Cl and ³⁷Cl) would also be observable.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of key functional groups, such as C-O (ether), C=C (alkene and aromatic), and C-Cl bonds.

Melting Point: For crystalline solids, a sharp melting point range is a strong indicator of high purity.

These analytical methods, when used in combination, provide unambiguous confirmation of the successful synthesis of the target compound. niscpr.res.in

Optimization of Synthetic Pathways and Process Intensification

The industrial production of fine chemicals and pharmaceutical intermediates necessitates the development of synthetic routes that are not only high-yielding but also economically viable and environmentally benign. Optimization of synthetic pathways and process intensification are key strategies to achieve these goals. For the synthesis of this compound, these principles can be applied to its core synthetic steps, primarily the formation of the aryl-pyrimidine bond via Suzuki-Miyaura coupling and the introduction of the allyloxy group through Williamson ether synthesis.

Optimization of the Suzuki-Miyaura Coupling Reaction

The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of carbon-carbon bonds. The regioselective coupling at the C4 position of 2,4-dichloropyrimidine is crucial for the successful synthesis of the target molecule. A thorough screening of reaction parameters is essential to maximize the yield and selectivity of this step.

Catalyst and Ligand Screening: The choice of the palladium catalyst and the associated ligand is critical. While various palladium sources can be employed, the ligand plays a pivotal role in the catalytic cycle, influencing the rate of oxidative addition, transmetalation, and reductive elimination.

| Catalyst System | Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

| Pd(PPh₃)₄ | Triphenylphosphine | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | High | mdpi.com |

| Pd(OAc)₂ | Buchwald Ligands (e.g., SPhos) | K₃PO₄ | Toluene | 80-100 | Variable | General Knowledge |

| PdCl₂(dppf) | dppf | Cs₂CO₃ | DMF | 90 | Variable | researchgate.net |

This table is interactive. Click on the headers to sort the data.

Studies on related 4-aryl-2-chloropyrimidines have demonstrated that tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) is an effective catalyst. mdpi.com The use of specialized phosphine (B1218219) ligands, such as those from the Buchwald and Fu groups, can often lead to improved yields and lower catalyst loadings, which is economically and environmentally advantageous. Catalyst screening is a crucial first step in any optimization process. researchgate.net

Solvent and Base Selection: The solvent system and the choice of base are interdependent and significantly impact the reaction outcome. A mixture of an organic solvent and water is often employed to facilitate the dissolution of both the organic substrates and the inorganic base.

| Solvent System | Base | Effect on Reaction | Reference |

| 1,4-Dioxane/H₂O | K₂CO₃, K₃PO₄ | Good yields, facilitates dissolution of reagents | mdpi.com |

| Toluene/H₂O | Cs₂CO₃ | Can improve yields with certain catalysts | General Knowledge |

| DMF | Organic bases (e.g., Et₃N) | Can be effective but may lead to side reactions | General Knowledge |

This table is interactive. Click on the headers to sort the data.

The choice of base is critical for the transmetalation step, where the organic moiety is transferred from the boron atom to the palladium center. Inorganic bases like potassium carbonate (K₂CO₃), potassium phosphate (B84403) (K₃PO₄), and cesium carbonate (Cs₂CO₃) are commonly used. The optimal combination of solvent and base must be determined empirically for each specific substrate pairing.

Synthesis and Optimization of (3-((Allyloxy)methyl)phenyl)boronic Acid

The availability and purity of the boronic acid partner are crucial for the success of the Suzuki-Mailing coupling. The synthesis of (3-((allyloxy)methyl)phenyl)boronic acid can be approached in a few ways, each with its own potential for optimization.

One common method involves the formation of a Grignard or organolithium reagent from a suitable brominated precursor, followed by quenching with a trialkyl borate and subsequent hydrolysis. chemicalbook.comgoogle.comnih.gov For instance, 1-bromo-3-(bromomethyl)benzene could be selectively reacted to form the Grignard reagent at the aryl bromide, followed by reaction with trimethyl borate. The resulting boronic ester can then be subjected to Williamson ether synthesis with allyl alcohol in the presence of a base to install the allyloxy group, followed by hydrolysis to the boronic acid.

Alternatively, 3-(bromomethyl)phenylboronic acid can be synthesized and subsequently etherified. The optimization of this etherification would involve screening bases (e.g., NaH, K₂CO₃), solvents (e.g., THF, DMF), and reaction temperatures to maximize the yield and minimize side reactions.

Process Intensification Strategies

Process intensification aims to develop smaller, cleaner, and more energy-efficient manufacturing processes. For the synthesis of this compound, several process intensification techniques can be considered.

Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate reaction rates, often leading to higher yields and reduced side product formation. The Suzuki-Miyaura coupling is particularly amenable to microwave heating. mdpi.comresearchgate.net Optimization of microwave parameters such as temperature, pressure, and irradiation time can lead to a highly efficient process. A study on the microwave-assisted Suzuki coupling of 2,4-dichloropyrimidines reported excellent yields in as little as 15 minutes. mdpi.com

Flow Chemistry: Continuous flow synthesis offers numerous advantages over traditional batch processing, including improved heat and mass transfer, enhanced safety, and the potential for straightforward automation and scale-up. nih.govresearchgate.netdurham.ac.uk A multi-step flow synthesis could be envisioned where the formation of the boronic acid, the Suzuki-Miyaura coupling, and subsequent purification steps are integrated into a continuous process. This approach can significantly reduce reaction times and improve process control.

One-Pot Syntheses: Combining multiple reaction steps into a single pot without isolating intermediates can improve process efficiency by reducing workup and purification steps. nih.govnih.gov A one-pot approach for the target molecule could involve the in-situ formation of the boronic acid followed by the direct addition of 2,4-dichloropyrimidine and the palladium catalyst.

By systematically optimizing each step of the synthetic pathway and employing process intensification techniques, the synthesis of this compound can be made more efficient, cost-effective, and sustainable, meeting the demands of modern chemical manufacturing.

Chemical Reactivity and Transformation Mechanisms of 4 3 Allyloxy Methyl Phenyl 2 Chloropyrimidine

Reactivity of the 2-Chloro-Pyrimidine Ring

The C-2 position of the pyrimidine (B1678525) ring is flanked by two nitrogen atoms, which significantly lowers the electron density at this carbon, making it highly electrophilic. This electronic arrangement facilitates the displacement of the chloro substituent by a wide range of reagents.

Nucleophilic aromatic substitution (SNAr) is a primary reaction pathway for 2-chloropyrimidines. The reaction proceeds via a two-step mechanism involving the initial attack of a nucleophile on the electron-deficient C-2 carbon to form a stabilized intermediate, known as a Meisenheimer complex. nih.gov Subsequent elimination of the chloride ion restores the aromaticity of the pyrimidine ring and yields the substituted product. The high reactivity of 2-chloropyrimidines in SNAr reactions often allows these transformations to occur under mild conditions, sometimes obviating the need for metal catalysts that are required for less activated aryl chlorides. nih.gov

The reaction of 2-chloropyrimidines with various amine and amide nucleophiles is a well-established and efficient method for forming C-N bonds. Due to the high activation of the C-2 position, these SNAr reactions can often proceed without palladium catalysis, which is frequently required for similar transformations on less reactive heteroaryl halides. nih.gov

Primary and secondary amines, as well as anilines, readily displace the C-2 chlorine to afford 2-aminopyrimidine (B69317) derivatives. researchgate.netmdpi.com These reactions are typically conducted in the presence of a base to neutralize the HCl generated. In some cases, environmentally friendly solvent systems, such as water with potassium fluoride (B91410) as the base, have been successfully employed. nih.govresearchgate.net The reaction of 2-chloropyrimidine (B141910) with amines like morpholine, α-methylbenzylamine, and p-anisidine (B42471) has been shown to produce moderate to excellent yields. nih.gov Studies comparing traditional SNAr conditions with palladium-catalyzed aminations for highly activated substrates like 2-chloropyrimidine have questioned the necessity of the metal catalyst in many instances. nih.gov

| Nucleophile | Product Type | Typical Conditions | Ref. |

| Primary Amines (R-NH₂) | 2-(Alkylamino)pyrimidines | Base (e.g., Et₃N, KF), Solvent (e.g., EtOH, H₂O), Heat | nih.govmdpi.com |

| Secondary Amines (R₂NH) | 2-(Dialkylamino)pyrimidines | Base (e.g., Et₃N, DIPEA), Solvent (e.g., EtOH, DCM) | researchgate.netarkat-usa.org |

| Anilines (Ar-NH₂) | 2-(Arylamino)pyrimidines | Base (e.g., KF), Solvent (H₂O), Heat | nih.gov |

| Amides (via anions) | 2-(Amido)pyrimidines | Strong base (e.g., NaH), Anhydrous solvent | wuxiapptec.com |

This table is interactive and can be sorted by column.

Oxygen- and sulfur-based nucleophiles also readily participate in SNAr reactions at the C-2 position of the pyrimidine ring.

Alcohols and Phenols: Alcohols and phenols, being weaker nucleophiles than amines, typically require conversion to their corresponding alkoxides or phenoxides by a base to react efficiently. These more potent nucleophiles can then displace the C-2 chloride to form 2-alkoxy or 2-aryloxypyrimidines. The reaction of chloropyrimidines with phenolic compounds is a key step in the synthesis of certain agrochemicals. nih.gov In some highly activated pyrimidine systems, such as those bearing an additional electron-withdrawing group, reactions with alkoxides can proceed at very low temperatures. wuxiapptec.com

Thiols: Thiols and their corresponding thiolates are exceptionally potent nucleophiles in SNAr reactions due to the high polarizability and nucleophilicity of sulfur. chemistrysteps.com They react with 2-chloropyrimidines to yield 2-(alkylthio)- or 2-(arylthio)pyrimidines. These reactions often proceed under mild conditions and provide a complementary strategy to metal-catalyzed C–S cross-coupling. figshare.com The enhanced reactivity of sulfur nucleophiles compared to their oxygen counterparts is a general principle in organic chemistry. researchgate.netlibretexts.org

| Nucleophile | Product Type | Typical Conditions | Ref. |

| Alcohols (R-OH) | 2-Alkoxypyrimidines | Strong base (e.g., NaH, K₂CO₃), Anhydrous solvent | wuxiapptec.com |

| Phenols (Ar-OH) | 2-Aryloxypyrimidines | Base (e.g., K₂CO₃), Solvent (e.g., DMF, Acetone) | nih.gov |

| Thiols (R-SH) | 2-(Alkylthio)pyrimidines | Base (e.g., K₂CO₃, Et₃N), Room or elevated temperature |

This table is interactive and can be sorted by column.

While less common than reactions with N, O, or S nucleophiles, SNAr reactions with carbon-based nucleophiles can be used to form C-C bonds. These reactions typically require strongly nucleophilic carbon sources, such as organometallic reagents or stabilized carbanions like enolates. For instance, activated pyridinium (B92312) salts, which are electronically similar to pyrimidines, have been shown to react with carbon nucleophiles like malonates. However, for compounds like 2-chloropyrimidine, metal-catalyzed cross-coupling reactions are generally the preferred method for C-C bond formation due to their broader scope and higher functional group tolerance, minimizing side reactions that can occur with highly basic organometallic reagents.

Palladium-catalyzed cross-coupling reactions have become indispensable tools for the functionalization of heteroaryl halides, including 2-chloropyrimidines. These methods offer a powerful and versatile approach to forming carbon-carbon bonds.

Suzuki-Miyaura Coupling: The Suzuki-Miyaura reaction is one of the most widely used methods for C-C bond formation, coupling an organoboron reagent (typically a boronic acid or ester) with an organic halide. researchgate.net The 2-chloro-pyrimidine moiety is an effective coupling partner in these reactions. mdpi.comacs.orgresearchgate.net The transformation is typically catalyzed by a palladium(0) species, generated in situ from a palladium(II) precatalyst, in the presence of a base. A variety of catalysts, ligands, and reaction conditions have been developed to facilitate the coupling of aryl and heteroaryl boronic acids with 2-chloropyrimidines, yielding 2-arylpyrimidine structures. mdpi.comnih.govnih.gov

Negishi Coupling: The Negishi coupling involves the reaction of an organozinc reagent with an organic halide, catalyzed by a nickel or palladium complex. wikipedia.orgorganic-chemistry.org This reaction is known for its high functional group tolerance and broad scope. wikipedia.org Organozinc reagents can be coupled with 2-chloropyrimidines to form C-C bonds. organic-chemistry.orgacs.org This method is particularly valuable as it allows for the coupling of sp², and sp³-hybridized carbon atoms. wikipedia.org While palladium catalysts are common, cobalt has also been reported as an effective catalyst for the coupling of in situ-prepared arylzinc reagents with 2-chloropyrimidine. researchgate.net

| Coupling Reaction | Reagents | Catalyst System (Example) | Product | Ref. |

| Suzuki-Miyaura | Arylboronic Acid (Ar-B(OH)₂) + Base (e.g., K₂CO₃) | Pd(PPh₃)₄ or Pd(OAc)₂/Phosphine (B1218219) Ligand | 2-Arylpyrimidine | mdpi.comresearchgate.netnih.gov |

| Negishi | Organozinc Halide (R-ZnX) | Pd(PPh₃)₄ or Ni(acac)₂ | 2-Alkyl/Arylpyrimidine | wikipedia.orgorganic-chemistry.orgresearchgate.net |

This table is interactive and can be sorted by column.

Palladium-Catalyzed Functionalizations at C-2

Buchwald-Hartwig Amination for C-N Bond Formation

The 2-chloro substituent on the pyrimidine ring serves as an excellent leaving group for palladium-catalyzed cross-coupling reactions. One of the most significant of these is the Buchwald-Hartwig amination, a powerful method for forming carbon-nitrogen (C-N) bonds. wikipedia.orgorganic-chemistry.org This reaction involves the coupling of an aryl halide, such as the 2-chloropyrimidine moiety, with a primary or secondary amine in the presence of a palladium catalyst and a base. wikipedia.orglibretexts.org

The general mechanism proceeds through a catalytic cycle involving:

Oxidative Addition : The active Pd(0) catalyst oxidatively adds to the C-Cl bond of the pyrimidine ring, forming a Pd(II) complex.

Amine Coordination and Deprotonation : The amine coordinates to the palladium center, and a base facilitates its deprotonation to form a palladium-amido complex.

Reductive Elimination : The final step is the reductive elimination of the desired arylamine product, regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle. wikipedia.org

The choice of ligand for the palladium catalyst is crucial for the reaction's success, influencing reaction rates and substrate scope. libretexts.org Sterically hindered phosphine ligands are commonly employed. wikipedia.org For the amination of 4-(3-((Allyloxy)methyl)phenyl)-2-chloropyrimidine, various amines can be utilized to introduce diverse functionalities at the C2 position of the pyrimidine ring.

Table 1: Representative Conditions for Buchwald-Hartwig Amination

| Parameter | Condition | Purpose |

|---|---|---|

| Aryl Halide | This compound | Substrate |

| Amine | Primary or Secondary Amine (e.g., Aniline, Morpholine) | Nucleophile |

| Catalyst | Pd(OAc)₂, Pd₂(dba)₃ | Palladium Source |

| Ligand | XantPhos, BINAP, DavePhos | Stabilize Pd, facilitate catalytic cycle |

| Base | NaOt-Bu, K₂CO₃, Cs₂CO₃ | Deprotonate amine |

| Solvent | Toluene, Dioxane | Reaction Medium |

| Temperature | 80-120 °C | Provide activation energy |

This reaction's utility lies in its functional group tolerance and its ability to construct C-N bonds that are prevalent in pharmaceuticals and biologically active compounds. researchgate.net

Sonogashira Coupling for C-C Alkyne Formation

Similar to the Buchwald-Hartwig amination, the C-Cl bond at the 2-position of the pyrimidine ring is susceptible to other palladium-catalyzed cross-coupling reactions, including the Sonogashira coupling. This reaction is a highly efficient method for forming carbon-carbon (C-C) bonds, specifically by coupling an aryl or vinyl halide with a terminal alkyne. wikipedia.orgorganic-chemistry.org The reaction typically employs a dual-catalyst system consisting of a palladium complex and a copper(I) salt, along with an amine base. wikipedia.org

The catalytic cycle for the Sonogashira coupling involves two interconnected cycles:

Palladium Cycle : This cycle is similar to other cross-coupling reactions, beginning with the oxidative addition of the Pd(0) catalyst to the 2-chloropyrimidine.

Copper Cycle : The terminal alkyne reacts with the copper(I) salt (e.g., CuI) to form a copper(I) acetylide. This species then undergoes transmetalation with the Pd(II)-aryl complex.

The final step is reductive elimination from the palladium center, which yields the alkynylated pyrimidine product and regenerates the Pd(0) catalyst. wikipedia.org The Sonogashira reaction is valued for its mild reaction conditions, often proceeding at room temperature. wikipedia.org

Table 2: Typical Reagents for Sonogashira Coupling

| Component | Example | Role |

|---|---|---|

| Aryl Halide | This compound | Electrophile |

| Alkyne | Phenylacetylene, Trimethylsilylacetylene | Nucleophile |

| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ | Main Catalyst |

| Copper Co-catalyst | CuI | Activates Alkyne |

| Base | Triethylamine, Diisopropylamine | Alkyne deprotonation, neutralizes HX |

| Solvent | THF, DMF | Reaction Medium |

This methodology allows for the introduction of alkyne functionalities, which are valuable handles for further transformations in organic synthesis, including click chemistry and the synthesis of complex heterocyclic systems.

Reactivity of the Allyloxy Moiety

The allyloxy group, -O-CH₂-CH=CH₂, provides a site of unsaturation that is amenable to a range of reactions characteristic of alkenes.

Olefin Metathesis Reactions (e.g., Ring-Closing Metathesis, Cross-Metathesis)

Olefin metathesis is a powerful reaction for the formation of carbon-carbon double bonds, catalyzed by transition metal complexes, most notably those based on ruthenium (e.g., Grubbs' catalysts). masterorganicchemistry.comharvard.edu The allyloxy group in the target molecule can participate in several types of metathesis reactions.

Cross-Metathesis (CM) : This intermolecular reaction involves the "swapping" of alkene fragments between the allyloxy group and another olefin. masterorganicchemistry.com This allows for the elongation or modification of the allyl side chain. The reaction's outcome can be influenced by the stoichiometry of the reactants.

Ring-Closing Metathesis (RCM) : If another alkene is present within the same molecule, an intramolecular RCM reaction can occur to form a new cyclic structure. harvard.edunih.gov This is a widely used strategy for the synthesis of cyclic ethers and other heterocyclic systems.

These reactions are highly valued for their functional group tolerance and their ability to proceed under relatively mild conditions. nih.govnih.gov

Electrophilic Addition Reactions to the Alkene (e.g., Epoxidation, Hydroboration, Halogenation)

The carbon-carbon double bond of the allyl group is electron-rich and readily undergoes electrophilic addition reactions. These transformations allow for the introduction of various functional groups onto the side chain.

Epoxidation : Reaction with a peroxy acid (e.g., meta-chloroperoxybenzoic acid, m-CPBA) converts the alkene into an epoxide. This versatile functional group can be opened by various nucleophiles to yield a range of 1,2-difunctionalized products.

Hydroboration-Oxidation : This two-step sequence achieves the anti-Markovnikov addition of water across the double bond. Treatment with a borane (B79455) reagent (e.g., borane-tetrahydrofuran (B86392) complex) followed by oxidation (e.g., with hydrogen peroxide and sodium hydroxide) yields a primary alcohol.

Halogenation : The addition of elemental halogens (e.g., Br₂, Cl₂) across the double bond results in the formation of a vicinal dihalide.

Pericyclic Reactions (e.g., Claisen Rearrangement in specific contexts)

The allyloxy-substituted phenyl system is structured for a potential askfilo.comaskfilo.com-sigmatropic rearrangement known as the aromatic Claisen rearrangement. wikipedia.orgorganic-chemistry.org This reaction is typically thermally induced and involves the intramolecular migration of the allyl group from the oxygen atom to a carbon atom on the aromatic ring. marwaricollege.ac.in

The mechanism is a concerted, pericyclic process that proceeds through a cyclic, six-membered transition state. organic-chemistry.org For an aryl allyl ether, the allyl group typically migrates to the ortho position. The initial rearrangement yields a non-aromatic cyclohexadienone intermediate, which then tautomerizes to restore the aromaticity of the phenyl ring, resulting in an ortho-allyl phenol. organic-chemistry.orgmarwaricollege.ac.in If both ortho positions are blocked, the allyl group can undergo a subsequent Cope rearrangement to migrate to the para position. organic-chemistry.org The regioselectivity of the rearrangement in meta-substituted systems can be influenced by the electronic nature of the substituents on the ring. researchgate.net

Reactivity of the Substituted Phenyl Ring

The central phenyl ring is subject to electrophilic aromatic substitution (EAS) reactions. The regiochemical outcome of such reactions is dictated by the directing effects of the two existing substituents: the allyloxymethyl group at position 3 and the 2-chloropyrimidin-4-yl group at position 1.

Allyloxymethyl Group : The -CH₂-O-Allyl group is connected to the ring via a methylene (B1212753) spacer. The alkoxy part is an electron-donating group through resonance (+R effect), which activates the benzene (B151609) ring towards electrophilic substitution and directs incoming electrophiles to the ortho and para positions. vedantu.comshaalaa.com Relative to the -CH₂- group, these positions are C2 and C6 (ortho) and C4 (para).

2-Chloropyrimidin-4-yl Group : The pyrimidine ring is an electron-deficient heterocycle due to the presence of two electronegative nitrogen atoms. uoanbar.edu.iq As a substituent, it acts as a strong electron-withdrawing group, deactivating the phenyl ring towards electrophilic attack. Electron-withdrawing groups are typically meta-directing. The meta positions relative to this substituent are C3 and C5.

Table 3: Summary of Compound Names

| Compound Name |

|---|

| This compound |

| Aniline |

| BINAP |

| Borane-tetrahydrofuran complex |

| DavePhos |

| Diisopropylamine |

| meta-Chloroperoxybenzoic acid (m-CPBA) |

| Morpholine |

| Palladium(II) acetate (B1210297) (Pd(OAc)₂) |

| Phenylacetylene |

| Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) |

| Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) |

| Triethylamine |

| Trimethylsilylacetylene |

Site-Selective Functionalization of the Phenyl Nucleus

The phenyl ring of this compound is amenable to electrophilic aromatic substitution (EAS) reactions. The regiochemical outcome of such reactions is determined by the directing effects of the two substituents on the ring: the 2-chloropyrimidine group and the allyloxymethyl group.

The pyrimidine ring, being a heteroaromatic system with two nitrogen atoms, is strongly electron-withdrawing. This deactivates the phenyl ring towards electrophilic attack and directs incoming electrophiles primarily to the meta position relative to the pyrimidine substituent. Conversely, the allyloxymethyl group, specifically the ether oxygen, has lone pairs of electrons that can be donated to the phenyl ring through resonance, making it an activating group and an ortho, para-director.

The positions ortho and para to the allyloxymethyl group are therefore activated, while the positions ortho and para to the pyrimidine ring are deactivated. The interplay of these directing effects dictates the most probable sites for functionalization. The ortho position to the allyloxymethyl group (and meta to the pyrimidine) and the para position to the allyloxymethyl group (and ortho to the pyrimidine) are the most likely candidates for substitution. Steric hindrance from the adjacent substituents will also play a crucial role in determining the final product distribution.

| Position on Phenyl Ring | Influence of Pyrimidine Ring | Influence of Allyloxymethyl Group | Predicted Reactivity towards EAS |

| 2' | ortho, deactivated | meta, neutral | Low |

| 4' | para, deactivated | meta, neutral | Low |

| 5' | meta, less deactivated | para, activated | High |

| 6' | ortho, deactivated | ortho, activated | Moderate (steric hindrance) |

C-H Activation Strategies for Aromatic Functionalization

Modern synthetic methodologies, particularly transition metal-catalyzed C-H activation, offer powerful tools for the direct functionalization of aromatic rings, bypassing the need for pre-functionalized substrates. In the case of this compound, the nitrogen atoms of the pyrimidine ring can act as directing groups to guide a metal catalyst to specific C-H bonds on the phenyl ring.

Palladium-catalyzed C-H activation is a prominent strategy. The nitrogen atom at the 1-position of the pyrimidine can coordinate to a palladium catalyst, forming a cyclometalated intermediate. This brings the catalyst in close proximity to the ortho C-H bond of the phenyl ring (the 2'-position), enabling its selective functionalization. This directed approach can be utilized for various transformations, including arylation, alkenylation, and acylation of the phenyl ring at the position proximal to the directing group.

The general mechanism for such a transformation would involve:

Coordination of the pyrimidine nitrogen to the palladium catalyst.

Intramolecular C-H activation at the ortho position of the phenyl ring to form a palladacycle.

Oxidative addition of a coupling partner (e.g., an aryl halide).

Reductive elimination to form the C-C bond and regenerate the active catalyst.

Chemoselectivity and Regioselectivity in Multi-Functional Transformations

The presence of multiple reactive sites in this compound—the C-Cl bond on the pyrimidine, the C=C bond of the allyl group, and the C-H bonds of the phenyl ring—necessitates careful control of reaction conditions to achieve chemoselectivity and regioselectivity.

Orthogonal Reactivity of Distinct Functional Groups

Orthogonal reactivity refers to the ability to selectively address one functional group in the presence of others by choosing specific reagents and reaction conditions.

Nucleophilic Aromatic Substitution at the Pyrimidine Ring: The chlorine atom at the C2 position of the pyrimidine ring is highly susceptible to nucleophilic aromatic substitution (SNAr) due to the electron-withdrawing nature of the ring nitrogens. This reaction can be achieved with a wide range of nucleophiles, such as amines, alcohols, and thiols, typically under basic conditions. These conditions would generally not affect the allyl group or the C-H bonds of the phenyl ring.

Reactions of the Allyl Group: The double bond of the allyl group can undergo a variety of transformations characteristic of alkenes. For instance, it can be dihydroxylated using osmium tetroxide, epoxidized with a peroxy acid, or be subject to palladium-catalyzed reactions such as the Heck or Suzuki coupling if converted to an allylic halide or acetate. These reactions can be performed under conditions that leave the chloropyrimidine and phenyl moieties intact.

Functionalization of the Phenyl Ring: As discussed, the phenyl ring can be functionalized via electrophilic aromatic substitution or directed C-H activation. The conditions for these reactions (e.g., strong acids for EAS or transition metal catalysts for C-H activation) can be chosen to be compatible with the other functional groups.

| Functional Group | Reaction Type | Reagents | Potential Products |

| 2-Chloropyrimidine | Nucleophilic Aromatic Substitution | Amines, Alcohols, Thiols | 2-Amino-, 2-Alkoxy-, 2-Thio-pyrimidines |

| Allyl Group | Dihydroxylation | OsO4, NMO | Diol |

| Allyl Group | Epoxidation | m-CPBA | Epoxide |

| Phenyl Ring | Electrophilic Aromatic Substitution | HNO3/H2SO4 | Nitrophenyl derivative |

| Phenyl Ring | Directed C-H Activation | Pd(OAc)2, Aryl-X | Arylated phenyl derivative |

Steric and Electronic Directing Effects

The regioselectivity of reactions involving this compound is governed by a combination of steric and electronic effects.

Electronic Effects: The electron-withdrawing pyrimidine ring deactivates the attached phenyl ring, influencing its reactivity in electrophilic substitutions. Within the pyrimidine ring itself, the C4 and C6 positions are more electron-deficient than the C5 position, which can influence nucleophilic attack if other leaving groups are present. The allyloxymethyl group, being electron-donating, activates the ortho and para positions of the phenyl ring.

Steric Effects: The bulk of the substituents can hinder the approach of reagents to certain positions. For example, in the functionalization of the phenyl ring, the ortho position to the allyloxymethyl group (the 6'-position) is sterically more hindered than the para position (the 5'-position) due to its proximity to the pyrimidine ring. This steric hindrance can lead to a preference for substitution at the less hindered para position. Similarly, in nucleophilic substitution at the 2-chloropyrimidine, a bulky nucleophile might experience steric hindrance from the adjacent phenyl group.

These directing effects are crucial for predicting and controlling the outcome of chemical transformations on this multi-functional molecule, enabling its use as a versatile building block in the synthesis of more complex chemical structures.

Derivatization Strategies and Advanced Synthetic Applications of 4 3 Allyloxy Methyl Phenyl 2 Chloropyrimidine

Synthesis of Novel Pyrimidine (B1678525) Derivatives via Chlorine Displacement and Coupling

The chlorine atom at the C2 position of the pyrimidine ring is an excellent leaving group, facilitating its displacement by a variety of nucleophiles and its participation in palladium-catalyzed cross-coupling reactions. This reactivity is central to the derivatization of the pyrimidine core.

The electrophilic nature of the C2 carbon in the 2-chloropyrimidine (B141910) moiety allows for facile reaction with bifunctional nucleophiles to construct annulated heterocyclic systems. In these reactions, a single reagent containing two nucleophilic centers attacks the pyrimidine ring, leading to an initial substitution followed by an intramolecular cyclization to form a new ring.

For instance, reaction with compounds containing both an amine and a hydroxyl or thiol group (e.g., 2-aminoethanol or 2-aminothiophenol) can lead to the formation of fused bicyclic structures. The initial step is the nucleophilic aromatic substitution (SNAr) of the chloride by the more nucleophilic amine, followed by a subsequent intramolecular cyclization of the hydroxyl or thiol group onto the pyrimidine ring, often with the elimination of water or hydrogen sulfide. This strategy is a well-established method for creating biologically relevant scaffolds such as thiazolo[3,2-a]pyrimidines and related fused systems. nih.gov The general synthetic approach is outlined below:

Table 1: Representative Reactions for Fused Heterocycle Synthesis

| Bifunctional Nucleophile | Resulting Fused System (Example) | Reaction Conditions (Typical) |

|---|---|---|

| 2-Aminoethanol | Oxazolo[3,2-a]pyrimidine derivative | Base (e.g., K₂CO₃), Solvent (e.g., DMF), Heat |

| 2-Aminothiophenol | Benzothiazolo[3,2-a]pyrimidine derivative | Base (e.g., NaH), Solvent (e.g., THF), Heat |

| Hydrazine Hydrate | Triazolo[4,3-a]pyrimidine derivative | Solvent (e.g., Ethanol), Reflux |

These cyclocondensation reactions provide a powerful route to novel polycyclic aromatic systems, expanding the chemical space accessible from the 4-(3-((allyloxy)methyl)phenyl)-2-chloropyrimidine precursor. nih.govjchr.org

Palladium-catalyzed cross-coupling reactions are among the most powerful tools for forming carbon-carbon bonds, and the 2-chloro position of the pyrimidine ring is an ideal handle for such transformations. Reactions like the Suzuki-Miyaura and Stille couplings enable the linkage of the pyrimidine core to a vast array of aryl and heteroaryl partners, generating complex biaryl scaffolds.

The Suzuki-Miyaura coupling, which utilizes an organoboron reagent (typically a boronic acid or ester), is particularly effective. The electron-deficient nature of the pyrimidine ring makes even the relatively unreactive C-Cl bond susceptible to oxidative addition to the palladium(0) catalyst. These reactions are typically performed in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a base.

Similarly, the Stille coupling employs organostannane reagents to achieve the same transformation. While organotin compounds have toxicity concerns, the reaction conditions are often mild and tolerant of many functional groups.

Table 2: Palladium-Catalyzed Cross-Coupling Reactions

| Reaction Name | Coupling Partner | Catalyst System (Typical) | Base (Typical) | Solvent (Typical) |

|---|---|---|---|---|

| Suzuki-Miyaura | Ar-B(OH)₂ | Pd(PPh₃)₄ or Pd(OAc)₂/Ligand | K₂CO₃, Na₂CO₃, Cs₂CO₃ | Toluene/H₂O, Dioxane/H₂O, DMF |

These coupling strategies are fundamental in medicinal chemistry, particularly for the synthesis of kinase inhibitors, where a substituted pyrimidine often serves as a core "hinge-binding" element. mdpi.comacs.org

Utilization of the Allyloxy Group for Molecular Diversification

The allyloxy moiety provides a second, distinct site for chemical modification. The terminal alkene is amenable to a variety of transformations, allowing for the introduction of new functional groups and the construction of additional ring systems, orthogonally to reactions at the pyrimidine core.

The allyl group, in conjunction with the adjacent phenyl ring, can participate in intramolecular cyclization reactions to form oxygen-containing heterocycles. These transformations can be initiated by various means, including palladium catalysis or radical-based methods.

Alternatively, radical cyclization offers another route. rsc.org An aryl radical, generated for instance from a corresponding aryl halide precursor under visible-light photoredox conditions, can add to the tethered allyl group in a 5-exo-trig cyclization to yield a substituted 2,3-dihydrobenzofuran. This highlights the potential of the scaffold in radical-based synthetic strategies.

The terminal double bond of the allyloxy group is a gateway to a wide range of functional groups through well-established alkene transformation reactions. These modifications add significant molecular diversity and provide new handles for further synthesis.

Epoxidation: The alkene can be readily converted to an epoxide, a versatile three-membered ring intermediate, using peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA) or through metal-catalyzed processes. wikipedia.orglibretexts.org This epoxide can then be opened by various nucleophiles to introduce a range of substituents.

Dihydroxylation: The conversion of the alkene to a vicinal diol (a 1,2-diol) is another high-yield transformation. The Sharpless Asymmetric Dihydroxylation, in particular, allows for the enantioselective synthesis of chiral diols using a catalytic amount of osmium tetroxide and a chiral ligand. organic-chemistry.orgwikipedia.org This reaction introduces two hydroxyl groups, which can serve as points for further derivatization or influence the molecule's stereochemistry and biological activity. chem-station.comharvard.eduprinceton.edu

Table 3: Key Alkene Transformations of the Allyloxy Group

| Transformation | Reagents (Example) | Resulting Functional Group |

|---|---|---|

| Epoxidation | m-CPBA | Oxirane (Epoxide) |

| syn-Dihydroxylation | OsO₄ (cat.), NMO or K₃Fe(CN)₆ | cis-1,2-Diol |

| Asymmetric Dihydroxylation | AD-mix-α or AD-mix-β | Chiral cis-1,2-Diol |

| Oxidative Cleavage | O₃; then Me₂S or Zn/H₂O | Aldehyde |

These reactions demonstrate the utility of the allyl group as a versatile precursor to more complex functionalities, significantly enhancing the synthetic value of the parent molecule.

Role as a Precursor for Complex Molecular Architectures

The true synthetic power of this compound lies in its capacity to serve as a modular precursor for complex molecular architectures. The distinct reactivity of the 2-chloropyrimidine core and the peripheral allyloxy group allows for a programmed, stepwise synthesis. A chemist can choose to first elaborate the pyrimidine ring via coupling or substitution and then modify the allyl group, or vice versa.

This orthogonal approach is highly valuable in the construction of libraries of compounds for drug discovery. For example, in the synthesis of kinase inhibitors, the pyrimidine core can be coupled with a variety of (hetero)aryl fragments to explore interactions with the hinge region of the kinase active site. nih.govacs.org Subsequently, the allyloxy group can be transformed into a diol or other polar functional group to enhance solubility or to target interactions with the solvent-exposed region of the protein. mdpi.com This strategy allows for the systematic exploration of structure-activity relationships (SAR) by independently varying different regions of the molecule. The combination of stable, well-understood reactions at both ends of the molecule makes it a powerful platform for building sophisticated and functionally diverse chemical entities.

Ligand Design and Synthesis for Transition Metal Catalysis

The electron-deficient nature of the pyrimidine ring and the presence of nitrogen lone pairs make the this compound scaffold a promising candidate for the design of novel ligands for transition metal catalysis. The nitrogen atoms of the pyrimidine ring can act as N-donors, forming stable complexes with a variety of transition metals.

The synthetic strategy for ligand development typically involves the nucleophilic substitution of the chlorine atom at the C2 position. This site is highly activated towards substitution, allowing for the introduction of various coordinating moieties. For instance, reaction with phosphines, amines, or thiol-containing groups can yield bidentate or tridentate ligands. The phenyl ring acts as a rigid spacer, positioning the side chain away from the primary coordination site, while the allyloxy group can either remain as a modifiable handle for tuning solubility and electronic properties or participate in secondary coordination (hemilability).

Potential Ligand Architectures and Coordination Modes:

| Ligand Type | Synthetic Precursor | Potential Coordinating Atoms | Target Metal Examples | Potential Catalytic Application |

| N,P-Bidentate | Triphenylphosphine (B44618) | Pyrimidine-N, Phosphine-P | Pd, Rh, Ir | Cross-coupling, Hydrogenation |

| N,N'-Bidentate | 2-Aminopyridine | Pyrimidine-N, Pyridine-N | Ru, Fe, Cu | Oxidation, Atom Transfer Reactions |

| N,S-Bidentate | 2-Mercaptoethanol | Pyrimidine-N, Thiol-S | Ni, Co | C-S Coupling, Polymerization |

| Pincer (N,C,N) | N-substituted anilines | Pyrimidine-N, Phenyl-C, Amine-N | Pd, Pt | C-H Activation, Dehydrogenation |

The modular nature of this scaffold allows for systematic tuning of the ligand's steric and electronic properties. Modification of the substituent introduced at the C2-position or functionalization of the allyl group can significantly impact the performance of the resulting metal complex in a catalytic cycle.

Building Block for Functional Materials and Polymers

The presence of a polymerizable allyl group makes this compound a valuable monomer for the synthesis of functional polymers. The pyrimidine core can impart specific properties such as thermal stability, conductivity, or metal-coordinating capabilities to the resulting polymer backbone.

One primary route for polymerization is through the allyl functional group. It can participate in various polymerization reactions, including free-radical polymerization, ring-opening metathesis polymerization (ROMP) after appropriate derivatization, or acyclic diene metathesis (ADMET) polymerization. Furthermore, the allyl group is an excellent substrate for post-polymerization modification via thiol-ene "click" chemistry, enabling the attachment of a wide range of functional molecules to the polymer chain.

The 2-chloro position offers a secondary site for modification, which can be used for cross-linking. For example, reacting a portion of the pyrimidine units within a polymer with a difunctional nucleophile could create a robust, cross-linked network. Such materials could find applications as dielectric films, specialized resins, or solid-supported catalysts.

Potential Polymerization and Cross-linking Strategies:

| Method | Reactive Site(s) | Resulting Material Type | Potential Properties & Applications |

| ADMET Polymerization | Allyl group | Linear functional polymer | High refractive index materials, metal-scavenging resins |

| Thiol-ene "click" reaction | Allyl group | Functionalized polymers/gels | Drug delivery systems, responsive hydrogels |

| Nucleophilic Substitution | 2-Chloro position | Cross-linked network | Thermosetting plastics, electronic encapsulants |

Development of Novel Methodologies Enabled by the Compound's Structure

The distinct reactivity of the different functional groups within this compound allows for the design of novel synthetic methodologies, particularly those involving sequential or controlled transformations.

Exploration of Cascade and Domino Reaction Sequences

A cascade reaction, where a single event triggers a series of subsequent intramolecular reactions, could be designed by leveraging the compound's multiple reactive sites. For instance, an initial reaction involving the allyl group could lead to an intermediate that subsequently reacts with the 2-chloropyrimidine core.

One hypothetical cascade could be initiated by a palladium-catalyzed Heck-type reaction on the allyl double bond. The resulting organopalladium intermediate could then undergo an intramolecular C-H activation or a nucleophilic attack on the pyrimidine ring, leading to complex polycyclic structures in a single synthetic operation. Such strategies are highly efficient, minimizing waste and purification steps while rapidly building molecular complexity.

Design of Photo-Controlled or Electro-Controlled Transformations

The pyrimidine core is known to be electrochemically active, capable of undergoing reduction. acs.orgumich.edu This intrinsic property could be harnessed to design electro-controlled transformations. For example, the electrochemical reduction of the pyrimidine ring could trigger the elimination of the chloride ion or initiate a radical-based cyclization onto the allyl side chain. Such a transformation would allow for spatial and temporal control over a chemical reaction simply by applying an electrical potential.

While the parent compound is not inherently photo-active in the visible range, it serves as a scaffold for introducing photo-responsive groups. The 2-chloro position can be substituted with a photochromic moiety, such as an azobenzene (B91143) or spiropyran. The reversible isomerization of these groups upon irradiation with light of specific wavelengths could induce a conformational change in the molecule. researchgate.net This change could, in turn, modulate the molecule's ability to bind to a target or catalyze a reaction, effectively creating a light-controlled molecular switch. Similarly, the allyl group could participate in photoinduced [2+2] cycloadditions, offering another handle for photochemical control. researchgate.net

Computational and Theoretical Investigations of 4 3 Allyloxy Methyl Phenyl 2 Chloropyrimidine

Electronic Structure and Bonding Analysis

The electronic structure of a molecule is fundamental to understanding its reactivity, stability, and spectroscopic properties. Computational methods like Density Functional Theory (DFT) are powerful tools for this purpose.

Frontier Molecular Orbital (FMO) Theory and Reactivity Predictions

Frontier Molecular Orbital (FMO) theory is a key concept in predicting the reactivity of a molecule. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy indicates its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is a crucial indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity.

For 4-(3-((Allyloxy)methyl)phenyl)-2-chloropyrimidine, a computational study would calculate the energies and visualize the spatial distribution of these orbitals. It is expected that the HOMO would be distributed over the electron-rich regions, likely the phenyl and pyrimidine (B1678525) rings, while the LUMO would be located on the electron-deficient pyrimidine ring, influenced by the electronegative chlorine atom and nitrogen atoms.

A hypothetical data table for FMO analysis, based on typical DFT calculations for similar aromatic compounds, is presented below. Note: This data is illustrative and not based on actual calculations for the target molecule.

| Parameter | Hypothetical Value (eV) | Interpretation |

| HOMO Energy | -6.5 | Indicates electron-donating capability. |

| LUMO Energy | -1.2 | Indicates electron-accepting capability. |

| HOMO-LUMO Gap (ΔE) | 5.3 | Suggests moderate kinetic stability. |

Charge Distribution and Electrostatic Potential Surface Mapping

The Molecular Electrostatic Potential (MEP) surface provides a visual representation of the charge distribution around a molecule. It maps the electrostatic potential onto the electron density surface, allowing for the identification of electrophilic and nucleophilic sites. Regions of negative potential (typically colored red or yellow) are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack.

In a computational study of this compound, the MEP map would likely show negative potential around the nitrogen atoms of the pyrimidine ring and the oxygen atom of the allyloxy group. In contrast, positive potential would be expected around the hydrogen atoms and the carbon atom attached to the chlorine, making it a potential site for nucleophilic substitution. Computational studies on other 2-chloropyrimidine (B141910) derivatives have shown that the chlorine atom is a primary site for nucleophilic attack. mdpi.com

Conformational Analysis and Energetics

The three-dimensional structure and flexibility of a molecule are critical to its biological activity and physical properties. Conformational analysis explores the different spatial arrangements of atoms that can be achieved through rotation around single bonds.

Rotational Barriers and Preferred Conformations in Different Environments

For this compound, several rotatable bonds exist, including the bond between the phenyl and pyrimidine rings, and the bonds within the allyloxymethyl side chain. A computational analysis would involve systematically rotating these bonds and calculating the energy of the resulting conformers to identify the most stable (lowest energy) conformations and the energy barriers between them. This is often done by creating a potential energy surface scan.

No specific studies on the rotational barriers and preferred conformations for this molecule were found. Such an analysis would be crucial to understanding how the molecule might interact with a biological target, as the lowest-energy conformation in the gas phase may not be the bioactive conformation.

Impact of Solvation Models on Molecular Conformation

The conformation of a molecule can be significantly influenced by its environment. Solvation models, such as the Polarizable Continuum Model (PCM), are used in computational chemistry to simulate the effects of a solvent on molecular structure and energetics. These models can reveal whether the preferred conformation changes in polar versus non-polar environments. For a molecule like this compound, a polar solvent might stabilize conformers with a larger dipole moment. Currently, there is no published research detailing the impact of different solvation models on the conformation of this specific compound.

Reaction Mechanism Elucidation via Quantum Chemical Calculations

Quantum chemical calculations are instrumental in elucidating reaction mechanisms by identifying transition states, intermediates, and activation energies. For this compound, a key reaction of interest would be the nucleophilic aromatic substitution of the chlorine atom on the pyrimidine ring.

A computational study would model the reaction pathway of a nucleophile attacking the C2 position of the pyrimidine ring. This would involve:

Locating the transition state structure: The highest energy point along the reaction coordinate.

Calculating the activation energy: The energy difference between the reactants and the transition state, which determines the reaction rate.

Identifying any intermediates: Such as a Meisenheimer complex.

While general mechanisms for nucleophilic substitution on chloropyrimidines are well-established, specific quantum chemical calculations that provide the energetic details for reactions involving this compound are not available in the peer-reviewed literature.

Transition State Characterization and Reaction Pathway Mapping

The exploration of a chemical reaction's mechanism involves identifying the stable reactants and products, as well as the high-energy transition state (TS) that connects them. Computational methods are instrumental in locating and characterizing these transition states. Techniques such as the Artificial Force Induced Reaction (AFIR) method can be used to construct Reaction Route Maps (RRMs) by inducing reactions through the application of an artificial force between molecular fragments. arxiv.org This allows for the systematic exploration of potential reaction pathways without prior knowledge of the final products. arxiv.org Once an approximate TS structure is identified, it can be optimized to locate the true transition state on the potential energy surface. arxiv.org

For a molecule like this compound, these methods could be used to investigate various potential reactions, such as nucleophilic substitution at the 2-chloro position of the pyrimidine ring or reactions involving the allyloxy group.

Energy Profiles and Kinetic Parameters for Key Transformations

Once the reactants, products, and transition states for a particular transformation are located, an energy profile for the reaction pathway can be constructed. Density Functional Theory (DFT) calculations are a common approach for determining the energies of these species. researchgate.net For instance, the B3LYP functional combined with appropriate basis sets like 6-31G(d) for geometry optimization and a larger basis set like 6-311++G(d,p) for single-point energy calculations can provide accurate energy profiles. researchgate.net

From the calculated energy barriers (the difference in energy between the reactants and the transition state), key kinetic parameters such as the rate constant can be estimated using transition state theory. These calculations provide valuable insights into the feasibility and rate of a chemical reaction under different conditions.

Prediction of Spectroscopic Parameters (Theoretical Framework)

Computational methods can also predict various spectroscopic properties of a molecule, which can be invaluable for interpreting experimental data and confirming molecular structures.

Nuclear Magnetic Resonance (NMR) Chemical Shift Calculations

Theoretical calculations of NMR chemical shifts are crucial for understanding experimentally observed spectra. aps.org Density functional theory (DFT) is a powerful tool for this purpose. aps.org The process involves calculating the magnetic shielding tensor for each nucleus in the molecule. The chemical shift is then determined by referencing this shielding to that of a standard compound. aps.org Advanced methods, such as those based on the augmented plane-wave (APW) method, can provide high precision in these calculations. aps.org For this compound, calculating the 1H and 13C NMR chemical shifts would help in assigning the signals in an experimental spectrum to specific atoms in the molecule.

Infrared (IR) Vibrational Frequency Analysis

Theoretical vibrational frequency analysis can be used to predict the infrared (IR) spectrum of a molecule. This is typically done using DFT calculations, for example, with the B3LYP method and a basis set like 6-311++G(d,p). researchgate.net The calculation yields a set of vibrational frequencies and their corresponding intensities. nih.gov These calculated frequencies are often scaled to better match experimental values. elixirpublishers.com The analysis of the vibrational modes, often aided by Potential Energy Distribution (PED) analysis, allows for the assignment of specific absorption bands in the experimental IR spectrum to particular molecular vibrations, such as C=N stretching in the pyrimidine ring or C-O stretching in the allyloxy group. nih.govchemrxiv.org

Below is a hypothetical table illustrating how calculated and experimental IR frequencies for key functional groups in this compound might be presented.

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |

| C=N Stretch (Pyrimidine) | 1580 | 1575 |

| C-Cl Stretch | 820 | 815 |

| C-O-C Stretch (Allyloxy) | 1100 | 1095 |

| Aromatic C-H Stretch | 3050 | 3045 |

Quantitative Structure-Reactivity Relationships (QSRR)

QSRR studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their reactivity. These models can then be used to predict the reactivity of new, unsynthesized compounds.

Correlation of Electronic and Steric Parameters with Reaction Outcomes

In a QSRR study, various molecular descriptors representing electronic and steric properties are calculated for a set of molecules. Electronic parameters can include quantities like HOMO-LUMO energies, Mulliken charges, and molecular electrostatic potential (MEP), which can be calculated using DFT. dntb.gov.ua Steric parameters can be derived from the optimized molecular geometry. These descriptors are then correlated with experimentally determined reaction outcomes (e.g., reaction rates or yields) using statistical methods. Such an analysis for derivatives of this compound could provide insights into how substituents on the phenyl or pyrimidine rings influence its reactivity. nih.gov

Predictive Modeling for Chemical Transformation Efficiency and Selectivity

Computational and theoretical chemistry have emerged as indispensable tools in modern organic synthesis, offering profound insights into reaction mechanisms, efficiency, and selectivity. For complex molecules such as this compound, predictive modeling can guide the strategic design of synthetic routes and optimization of reaction conditions, thereby minimizing empirical experimentation and resource expenditure. These models are particularly valuable in predicting the outcomes of chemical transformations involving the reactive 2-chloropyrimidine core.